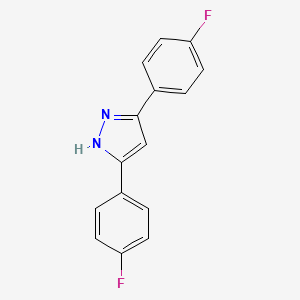
3,5-bis(4-fluorophenyl)-1H-pyrazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives involved the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent formed the pyrazole aldehyde .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Pyrazoline derivatives of 3,5-bis(4-fluorophenyl)-1H-pyrazole have been synthesized, characterized, and their crystal structures analyzed. These compounds exhibit interesting intermolecular interactions and crystal packing stabilized by hydrogen bonds and weak N–H…F interactions (Jasinski et al., 2012).
Spectroscopic Evaluations and Nonlinear Optical Properties
- A detailed study on the spectroscopic properties and nonlinear optical activity of a related molecule, 3,5-bis(4-methoxyphenyl)-1H-pyrazole-1-carbothioic O-acid, highlights its potential in optical applications. This study involves both experimental and theoretical approaches, emphasizing the small energy gap between molecular orbitals responsible for its nonlinear optical activity (Ö. Tamer et al., 2015).
Potential Antiproliferative Agents in Cancer Research
- Novel pyrazole derivatives, including 3,5-bis(4-fluorophenyl)-1H-pyrazole, have been synthesized and tested for their antiproliferative effects on various cancer cell lines. Certain compounds showed significant cytotoxic effects against breast cancer and leukemia cells, indicating potential as small molecule inhibitors for cancer treatment (Ananda et al., 2017).
Lithium Complexes and Organometallic Research
- Research on lithium complexes of pyrazole-based dinucleating ligands, including 3,5-bis(fluoren-9-ylmethyl)-1H-pyrazole, has been conducted. These complexes are important in organometallic chemistry, providing insights into the properties of coupled dinucleating versions of widely used Cp fragments (Röder et al., 2001).
Emissive Materials for Opto-Electronics
- Pyrazole-based materials, such as 2,5-bis(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)thiophene, have been synthesized and characterized for opto-electronic applications. Their blue and green emission properties, confirmed through various spectrophotometers, indicate their potential in the field of opto-electronics (Ramkumar & Kannan, 2015).
Fluorinated Poly(pyrazole) Ligands in Chemistry
- New fluorinated bis(pyrazoles) have been synthesized and analyzed for their crystal and molecular structure, spectroscopic and dielectric properties, and hydrophobicity. Their affinity towards gases and organic solvents, determined through in silico molecular modeling, showcases their relevance in chemical research (Pedrini et al., 2020).
Photovoltaic Applications
- A study on polymer photovoltaic applications used 2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine in conjunction with 3-hexylthiophene units. The research focused on synthesizing materials with decreased band-gaps and analyzing their optical and electrochemical properties (Li et al., 2010).
Propiedades
IUPAC Name |
3,5-bis(4-fluorophenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2/c16-12-5-1-10(2-6-12)14-9-15(19-18-14)11-3-7-13(17)8-4-11/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQYJNATMYMBAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-bis(4-fluorophenyl)-1H-pyrazole | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


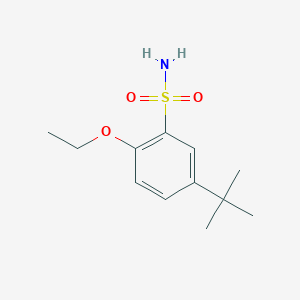
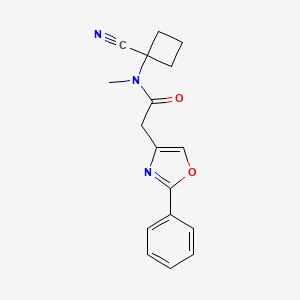
![N-[[2-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2457747.png)
![Methyl 2-[6-methylsulfonyl-2-(2-naphthalen-1-ylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2457748.png)
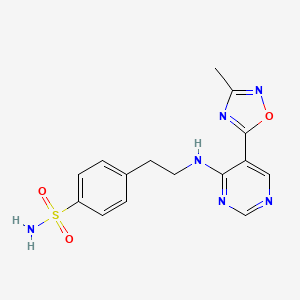
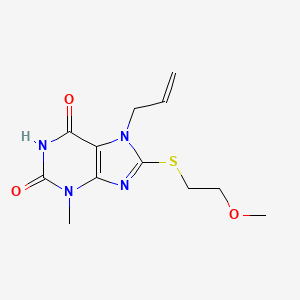
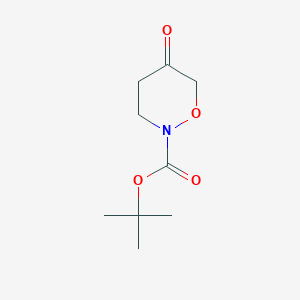
![N-Methyl-1-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2457757.png)
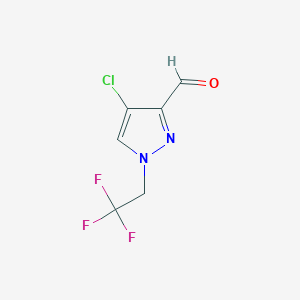

![2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride](/img/no-structure.png)
![{1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2457764.png)
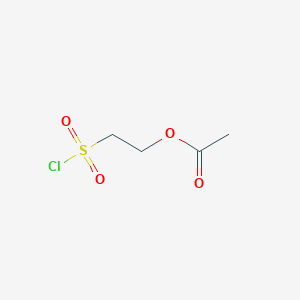
![1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2457766.png)